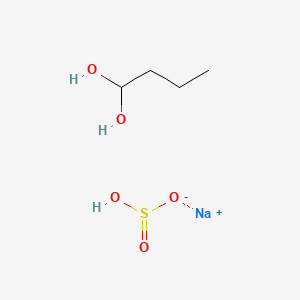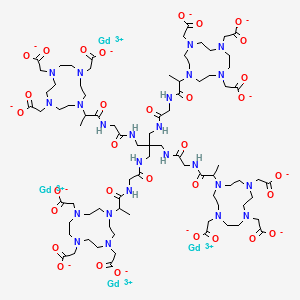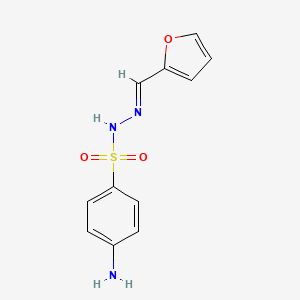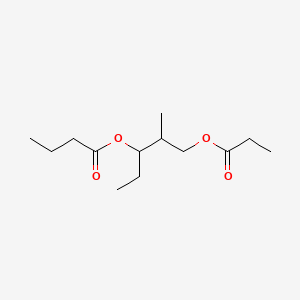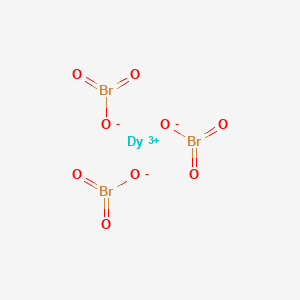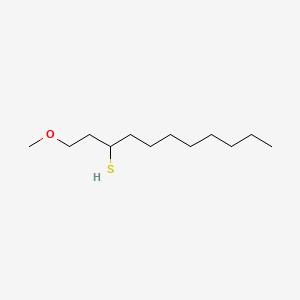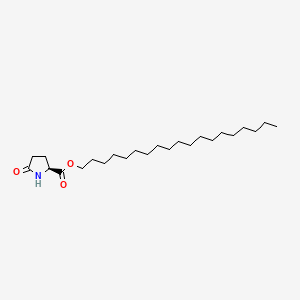
Nonadecyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C24H45NO3 It is a derivative of 5-oxo-L-proline, where the nonadecyl group is esterified to the carboxyl group of 5-oxo-L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonadecyl 5-oxo-L-prolinate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of 5-oxo-L-proline with nonadecanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Nonadecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to nonadecyl 5-oxo-L-proline carboxylic acid.
Reduction: Reduction can yield nonadecyl 5-hydroxy-L-prolinate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonadecyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: this compound is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 5-oxo-L-proline, which can then participate in various biochemical pathways. The nonadecyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-L-proline: The parent compound, which lacks the nonadecyl ester group.
Nonadecyl esters: Other esters of nonadecanol with different carboxylic acids.
Uniqueness
Nonadecyl 5-oxo-L-prolinate is unique due to the presence of both the nonadecyl group and the 5-oxo-L-proline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
37673-35-1 |
|---|---|
Fórmula molecular |
C24H45NO3 |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
nonadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-24(27)22-19-20-23(26)25-22/h22H,2-21H2,1H3,(H,25,26)/t22-/m0/s1 |
Clave InChI |
WYKNPRLDNHMSHZ-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)



